molecular formula C25H26N2O5S B2935724 N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide CAS No. 727689-19-2

N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide

Cat. No. B2935724
CAS RN: 727689-19-2
M. Wt: 466.55
InChI Key: KLIAOLHUSDGQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide, also known as BIX-01294, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2009 by researchers at the University of North Carolina at Chapel Hill and has since been used in various studies to investigate the mechanism of action of histone methyltransferases.

Mechanism of Action

N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide works by binding to the active site of G9a and GLP, thereby preventing the transfer of methyl groups to histone H3 lysine 9 (H3K9) and inhibiting the formation of heterochromatin. This leads to changes in gene expression that can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide has been shown to have a variety of biochemical and physiological effects, including changes in gene expression, cell differentiation, and development. It has also been shown to have anti-tumor activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide in lab experiments is its selectivity for G9a and GLP, which allows researchers to specifically target these enzymes without affecting other histone methyltransferases. However, one limitation is that N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide is not very potent and requires high concentrations to achieve inhibition of G9a and GLP.

Future Directions

There are several future directions for research involving N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide. One area of interest is the development of more potent inhibitors of G9a and GLP that could be used in therapeutic applications. Another area of interest is the investigation of the role of histone methyltransferases in various diseases, including cancer and neurological disorders. Additionally, researchers may explore the use of N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide in combination with other drugs to enhance its anti-tumor activity.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide involves several steps, including the reaction of 5-hydroxy-1,3-benzodioxole with 4-(tert-butyl)phenylsulfonyl chloride to form 5-(4-tert-butylphenylsulfonyl)-1,3-benzodioxole. This compound is then reacted with 4-aminobenzylamine to produce N-(5-hydroxy-1,3-benzodioxol-4-yl)-4-[(4-tert-butylphenyl)sulfonylamino]benzylamine, which is then converted to N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide through a series of reactions involving acylation and deprotection.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide has been widely used in scientific research as a tool to investigate the role of histone methyltransferases in various biological processes, including gene expression, cell differentiation, and development. It has been shown to selectively inhibit the activity of G9a and GLP, two histone methyltransferases that play important roles in regulating gene expression.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-25(2,3)19-8-11-21(12-9-19)33(29,30)26-15-17-4-6-18(7-5-17)24(28)27-20-10-13-22-23(14-20)32-16-31-22/h4-14,26H,15-16H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIAOLHUSDGQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.